3-Phenylcycloheptanamine
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Overview
Description
3-Phenylcycloheptanamine is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcycloheptanamine typically involves the cyclization of appropriate precursors followed by the introduction of the phenyl and amine groups. One common method involves the Friedel-Crafts alkylation of cycloheptanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-phenylcycloheptanone. This intermediate is then reduced using reagents like lithium aluminum hydride to yield 3-phenylcycloheptanol, which is subsequently converted to this compound through amination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcycloheptanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenylcycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Cycloheptanamine: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylcyclohexanamine: Contains a cyclohexane ring instead of a cycloheptane ring, leading to variations in reactivity and stability.
Phenylcyclooctanamine: Features a larger cyclooctane ring, affecting its conformational flexibility and interactions.
Uniqueness: 3-Phenylcycloheptanamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical reactivity and potential biological activity. The combination of a seven-membered ring with a phenyl and amine group provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-phenylcycloheptan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
InChI Key |
WTCWICGPGKLYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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